Ditercalinium is classified as a bifunctional intercalator, which distinguishes it from other intercalating agents that typically bind to DNA through a single intercalation site. Its chemical structure is represented as 1,1'-bis(2-(10-methoxy-7H-pyrido[4,3-c]carbazolium)ethyl-4,4'-bipiperidine) dimethanesulfonate dihydromethane sulfonate. The compound has been studied extensively for its antitumor properties and its interaction with both nuclear and mitochondrial DNA.
The synthesis of ditercalinium involves several steps that ensure the formation of its complex structure. The compound is typically synthesized through a multi-step organic reaction process that includes:
The synthesis process requires careful control of temperature and pH to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized ditercalinium.
Ditercalinium's molecular structure features two carbazole units linked by a bipiperidine chain, which allows for effective bis-intercalation into DNA. The compound's molecular formula is C₃₄H₃₉N₄O₄S₂, with a molecular weight of approximately 651.83 g/mol. The structural configuration enables strong π-π stacking interactions with the DNA bases, enhancing binding affinity.
Key structural data include:
Ditercalinium undergoes several key reactions when interacting with DNA:
The kinetics of these reactions can be analyzed using techniques such as fluorescence spectroscopy and atomic force microscopy, providing insights into binding dynamics and structural changes.
The mechanism by which ditercalinium exerts its cytotoxic effects involves several processes:
Quantitative data from studies indicate that the binding constants for ditercalinium range significantly based on the type of DNA it interacts with, reflecting its selective targeting capabilities.
Ditercalinium possesses distinct physical and chemical properties that influence its behavior in biological systems:
Relevant analyses include spectroscopic methods (UV-Vis, NMR) to assess purity and structural integrity.
Ditercalinium has several important applications in scientific research:
Ditercalinium chloride (CAS# 74517-42-3) is a synthetically engineered bis-intercalating agent featuring a complex dicationic architecture. Its molecular formula is C₄₆H₅₀Cl₂N₆O₂, with a molecular weight of 789.85 g/mol and elemental composition of carbon (69.95%), hydrogen (6.38%), chlorine (8.98%), nitrogen (10.64%), and oxygen (4.05%) [3] [9]. The molecule consists of two 10-methoxy-7H-pyrido[4,3-c]carbazolium moieties connected through a flexible bipiperidine linker (1,1'-(4,4'-bipiperidine)-diyl-diethylene bridge) [7] [9]. This design creates a rigid, extended aromatic system separated by a 10.2 Å interchromophore distance, optimized for simultaneous insertion between DNA base pairs [4].
X-ray crystallographic analysis of ditercalinium bound to d(CGCG)₂ reveals profound DNA structural perturbations: The drug induces a 15° kink and 36° unwinding of the DNA helix, accompanied by significant major and minor groove widening [4]. The bipiperidine linker facilitates optimal positioning of the intercalating units, enabling each pyridocarbazolium moiety to insert between base pairs while the cationic charges enhance electrostatic interactions with the phosphate backbone [7]. This bis-intercalation mechanism results in exceptionally high binding constants (Kd ≈ 10⁻⁸ M) and prolonged DNA residence times compared to mono-intercalators [3] [6].
Table 1: Structural and Physicochemical Properties of Ditercalinium Chloride
Property | Value | Characterization Method |
---|---|---|
Molecular Formula | C₄₆H₅₀Cl₂N₆O₂ | Elemental Analysis [3] |
Molecular Weight | 789.85 g/mol | Mass Spectrometry [3] |
Charge at Physiological pH | +2 | Electrophoresis [7] |
DNA Binding Constant | ~10⁸ M⁻¹ | Isothermal Titration Calorimetry [6] |
DNA Helical Unwinding | 36° ± 2° | X-ray Crystallography [4] |
Solubility Profile | Soluble in DMSO (>10 mM) | Solubility Testing [3] |
Ditercalinium occupies a distinctive niche among DNA-interactive compounds due to its dual intercalation mechanism and non-covalent DNA distortion. Unlike covalent DNA alkylators (e.g., mitomycin C or psoralens), ditercalinium binds reversibly without forming permanent DNA adducts, instead inducing topological alterations recognized as "pseudo-lesions" by DNA repair machinery [4] [8]. This contrasts with natural covalent binders like aflatoxin B₁, which forms mutagenic DNA crosslinks through epoxide intermediates [5].
Among groove binders, ditercalinium differs fundamentally from minor groove specialists like netropsin and distamycin. These crescent-shaped molecules typically bind AT-rich sequences with minimal DNA distortion, acting through shape complementarity and hydrogen bonding to groove floor bases [8]. Ditercalinium's bis-intercalation produces substantially greater helical disruption (36° unwinding vs. <10° for groove binders) and lacks sequence preference for AT tracts [4] [6]. Similarly, it diverges from major groove binders like neocarzinostatin derivatives, which require larger molecular footprints but produce less dramatic helical perturbations [5].
A critical functional distinction lies in ditercalinium's unique mitochondrial targeting. While most intercalators (e.g., ethidium bromide) exhibit diffuse cytoplasmic distribution, ditercalinium accumulates granularly in mitochondria due to strong association with mitochondrial DNA (mtDNA) [7]. This contrasts with nuclear DNA-targeted agents like doxorubicin and enables selective mtDNA depletion—a property not observed with classical intercalators or groove binders [3] [6].
Table 2: Comparative DNA Binding Mechanisms of Selected Ligands
Ligand Class | Representative Agent | Binding Mode | DNA Distortion | Sequence Preference |
---|---|---|---|---|
Bis-Intercalator | Ditercalinium | Dual base pair insertion | 36° unwinding, 15° kink | GC-rich regions [7] |
Mono-Intercalator | Doxorubicin | Single base pair insertion | 12° unwinding | CG/GC steps [5] |
Minor Groove Binder | Netropsin | AT-rich minor groove occupancy | <8° bending, groove narrowing | 4-5 consecutive A•T [8] |
Major Groove Binder | Neocarzinostatin | Carbohydrate-major groove H-bonding | Local helical bending | Variable [5] |
Covalent Binder | Mitomycin C | Guanine N7 alkylation | Helix bending (~30°) | 5'-CG-3' [5] |
The anticancer activity of ditercalinium is exquisitely sensitive to molecular dimensions and charge distribution. SAR studies reveal that shortening the bipiperidine linker reduces DNA binding affinity by >100-fold due to inadequate separation of intercalating chromophores [7]. Similarly, removal of the 10-methoxy groups decreases potency by 5-fold, attributed to diminished π-stacking interactions with DNA bases and reduced van der Waals contacts [3] [6]. These observations underscore the critical balance between intercalator size and linker flexibility required for optimal bis-intercalation.
The dicationic nature of ditercalinium significantly influences subcellular trafficking. Quaternary ammonium groups promote mitochondrial accumulation through membrane potential-driven uptake, a property verified by comparing analogues with reduced charge states [7]. Neutralization of one positive charge decreases mtDNA depletion efficiency by >80%, confirming electrostatic contributions to mitochondrial targeting [3] [6]. This charge-dependent accumulation distinguishes ditercalinium from electroneutral intercalators and underpins its unique mitochondrial toxicity profile.
Advanced SAR has identified structural determinants for quadruplex DNA recognition. Ditercalinium exhibits high affinity (Kd ≈ 10⁻⁷ M) for antiparallel quadruplex structures like d(AG₃[T₂AG₃]₃), facilitated by the planar chromophores stacking onto G-tetrads and the linker spanning diagonal loops [7]. Modifications to the carbazolium system reveal that expanded aromatic surfaces enhance quadruplex stabilization but reduce duplex selectivity—highlighting the divergent SAR for different nucleic acid conformations.
Table 3: Structure-Activity Relationship Key Findings
Structural Feature | Modification | Biological Consequence | Mechanistic Insight |
---|---|---|---|
Bipiperidine linker length | Shorter alkyl chains | >100-fold ↓ DNA affinity | Inadequate chromophore separation [7] |
10-Methoxy groups | Demethylation | 5-fold ↓ cytotoxicity | Reduced π-stacking and hydrophobic contacts [6] |
Cationic charge | Mono-quaternary analogue | 80% ↓ mtDNA depletion | Impaired mitochondrial accumulation [3] |
Chromophore aromaticity | Extended fused ring system | Enhanced quadruplex affinity, ↓ duplex specificity | Improved G-tetrad stacking [7] |
Carbazolium nitrogen | Tertiary amine | Complete loss of activity | Disrupted electrostatic DNA interactions [6] |
Emerging SAR paradigms focus on ditercalinium-protein interactions. The molecule acts as a potential ligand for the COMMD10-AP3S1 fusion protein, with binding affinity dependent on the planarity of the carbazolium systems [6]. Molecular modeling suggests the bipiperidine linker occupies a hydrophobic cleft in the fusion protein, while methoxy groups form critical hydrogen bonds. This polypharmacology indicates ditercalinium's potential for targeted cancer therapy beyond DNA binding, particularly in malignancies with specific chromosomal translocations.
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7